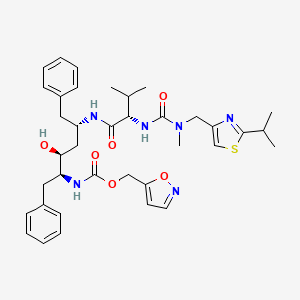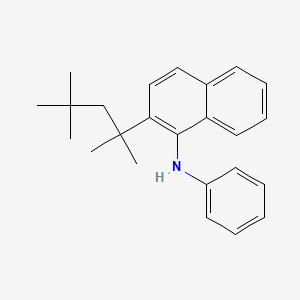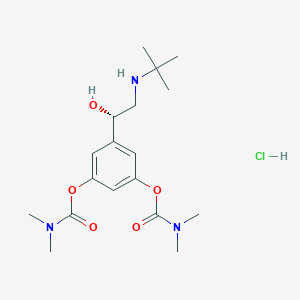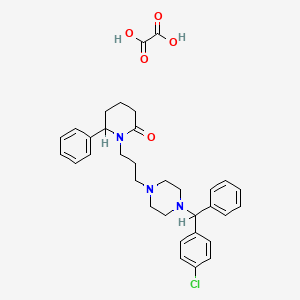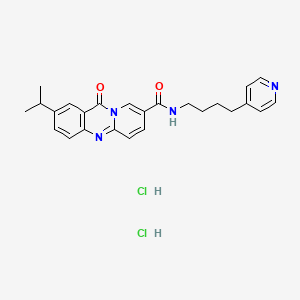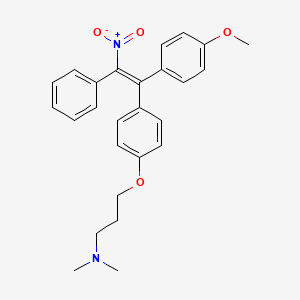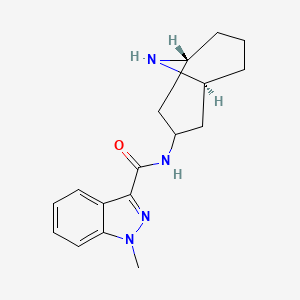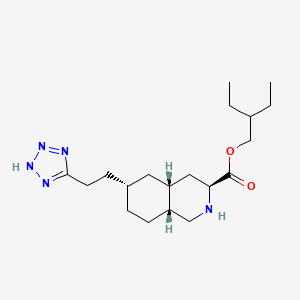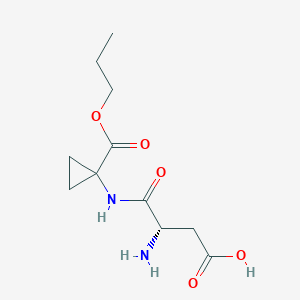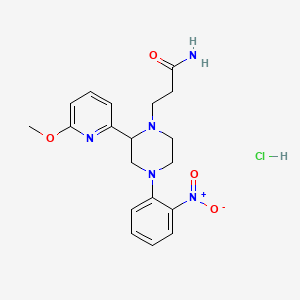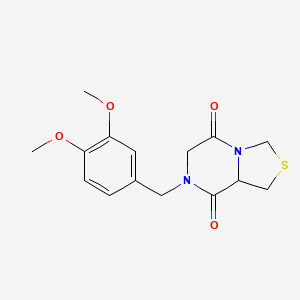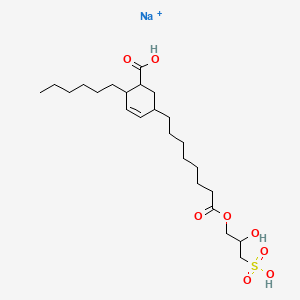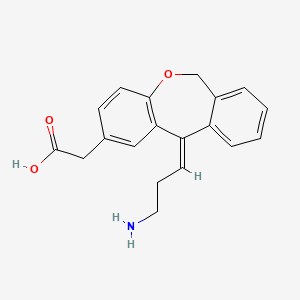
N,N-Didesmethyl olopatadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didesmethyl olopatadine is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is commonly used to treat allergic conditions such as conjunctivitis and rhinitis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl olopatadine typically involves the demethylation of olopatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Didesmethyl olopatadine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-Didesmethyl olopatadine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with histamine receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and other histamine-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing
Mechanism of Action
N,N-Didesmethyl olopatadine exerts its effects by blocking histamine H1 receptors, thereby preventing the binding of histamine and subsequent allergic reactions. It also stabilizes mast cells, reducing the release of inflammatory mediators such as leukotrienes and prostaglandins. This dual action helps in alleviating symptoms of allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Olopatadine: The parent compound, used widely in treating allergic conditions.
N-Desmethyl olopatadine: Another metabolite of olopatadine with similar but distinct pharmacological properties.
α-Hydroxy olopatadine: A related compound with different metabolic pathways and effects
Uniqueness
N,N-Didesmethyl olopatadine is unique due to its specific chemical structure and the absence of two methyl groups compared to olopatadine. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
113835-94-2 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(11Z)-11-(3-aminopropylidene)-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C19H19NO3/c20-9-3-6-16-15-5-2-1-4-14(15)12-23-18-8-7-13(10-17(16)18)11-19(21)22/h1-2,4-8,10H,3,9,11-12,20H2,(H,21,22)/b16-6- |
InChI Key |
POCGFRCQICXVJO-SOFYXZRVSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/CCN)/C3=C(O1)C=CC(=C3)CC(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCCN)C3=C(O1)C=CC(=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


